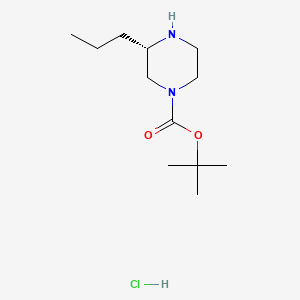

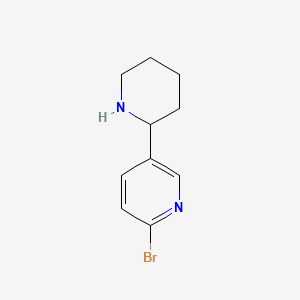

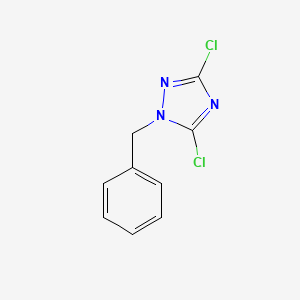

![molecular formula C10H18O4 B597267 1,4-二氧杂螺[4.5]癸烷-8,8-二基二甲醇 CAS No. 1256546-72-1](/img/structure/B597267.png)

1,4-二氧杂螺[4.5]癸烷-8,8-二基二甲醇

描述

1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol is a chemical compound with the molecular formula C10H18O4 . It has a molecular weight of 202.25 . The compound is known for its purity, which is around 95% .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, 1,4-Dioxaspiro[4.5]decan-8-one was synthesized from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane via selective deketalization in an acidic solution . The reaction conditions were optimized to increase the yield and reduce the reaction time .Molecular Structure Analysis

The InChI code for 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol is 1S/C10H18O4/c11-7-9(8-12)1-3-10(4-2-9)13-5-6-14-10/h11-12H,1-8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol has a predicted boiling point of 347.2°C . More detailed physical and chemical properties may be determined experimentally or through computational chemistry studies.科学研究应用

昆虫中的螺缩醛

螺缩醛,包括 1,4-二氧杂螺[4.5]癸烷之类的结构,已被确认为昆虫信息素和分泌物中的关键成分。弗兰克和基钦(2001 年)的研究强调了各种螺缩醛在昆虫交流中的作用,详细阐述了它们的广泛存在以及影响其生物活性的立体化学错综复杂性。这些化合物参与吸引配偶、驱赶捕食者和聚集特定物种的群体,展示了它们在生态相互作用中的重要性以及仿生应用的潜力 (弗兰克和基钦,2001 年)。

合成应用

1,4-二氧杂螺[4.5]癸烷衍生物的合成和功能化已被广泛研究,以探索它们在创建新化合物中的效用。法卡斯、佩兹和科拉尔(2015 年)开发了一种通过钯催化的氨基羰基化合成 2-(1,4-二氧杂螺[4.5]癸烷-6-基)丙烯酰胺的方法,展示了这些螺缩醛在有机合成中的多功能性。这种方法不仅展示了这些化合物的化学反应性,还为开发新材料和药物中间体开辟了途径 (法卡斯、佩兹和科拉尔,2015 年)。

材料科学和超分子化学

在材料科学中,已经探索了像 1,4-二氧杂螺[4.5]癸烷衍生物这样的螺缩醛的结构特性,以了解它们在创建新材料中的潜力。格劳斯等人(2010 年)研究了环己烷-5-螺脒烷酮衍生物的超分子排列,提供了取代基如何影响分子和晶体结构的见解。这些发现对设计具有特定物理性质的材料具有重要意义,突出了螺缩醛在材料化学中的重要性 (格劳斯等人,2010 年)。

生物润滑剂

库尼亚万等人(2017 年)从油酸合成了新型 1,4-二氧杂螺化合物,旨在开发潜在的生物润滑剂。这项研究强调了螺缩醛在创造环保润滑剂中的重要性,展示了它们在传统化学和药物应用之外的效用。通过从可再生资源中提取这些化合物,该研究为可持续工业材料的开发做出了贡献 (库尼亚万等人,2017 年)。

属性

IUPAC Name |

[8-(hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c11-7-9(8-12)1-3-10(4-2-9)13-5-6-14-10/h11-12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXKPJJHMUALAKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1(CO)CO)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00736554 | |

| Record name | (1,4-Dioxaspiro[4.5]decane-8,8-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256546-72-1 | |

| Record name | (1,4-Dioxaspiro[4.5]decane-8,8-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[bicyclo[2.2.1]hept-5-ene-2,1-cyclopropane], 7-methoxy-, (1alpha,4alpha,7R*)- (9CI)](/img/no-structure.png)

![2,3,3a,8a-Tetrahydro-1H-2-aza-cyclopenta[a]inden-8-one](/img/structure/B597191.png)

![5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B597202.png)